molecular formula C22H21N5O2 B2987420 N-(3,5-dimethylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 895009-43-5

N-(3,5-dimethylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No.: B2987420
CAS No.: 895009-43-5
M. Wt: 387.443
InChI Key: XZYHTBDKGOYAFL-UHFFFAOYSA-N
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Description

The compound “N-(3,5-dimethylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidine derivatives have been studied for their anticancer activity .

Scientific Research Applications

Synthesis and Derivative Formation

Research has focused on synthesizing novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition, highlighting the compound's versatility as a precursor for further chemical transformations. This process involves intramolecular cyclization and N-allylation, leading to the formation of dipolarophiles, which further undergo condensation with arylnitrile oxides to yield new isoxazolines and isoxazoles (Rahmouni et al., 2014).

Radiolabeling and Imaging Applications

Another study details the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, demonstrating the potential of pyrazolo[3,4-d]pyrimidine derivatives in developing diagnostic tools for neuroinflammation and other brain disorders. This research highlights the compound's applicability in creating radiolabels for positron emission tomography (PET) imaging, providing insights into its use in medical diagnostics (Dollé et al., 2008).

Antimicrobial and Antitumor Activity

Further investigations have synthesized new heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety to evaluate their antimicrobial activity. These studies not only expand on the synthetic versatility of the compound but also explore its potential in developing new antimicrobial agents (Bondock et al., 2008). Additionally, some derivatives have been synthesized to evaluate their in vitro antitumor activity against human breast adenocarcinoma cell lines, showing the compound's relevance in cancer research (El-Morsy et al., 2017).

Novel Ligands for TSPO and Antipsychotic Agents

Novel pyrazolo[1,5-a]pyrimidines closely related to the compound have been synthesized and evaluated for their potential to bind the translocator protein 18 kDa (TSPO), indicating the compound's application in neuroinflammation and psychiatric disorder research (Damont et al., 2015). Additionally, derivatives have shown potential as novel antipsychotic agents, emphasizing the compound's significance in developing new therapeutic options for psychiatric conditions (Wise et al., 1987).

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c1-14-8-15(2)10-17(9-14)25-20(28)12-26-13-23-21-18(22(26)29)11-24-27(21)19-7-5-4-6-16(19)3/h4-11,13H,12H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYHTBDKGOYAFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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